![molecular formula C7H5ClN2 B1591404 2-(6-Chloropyridin-2-yl)acetonitrile CAS No. 75279-60-6](/img/structure/B1591404.png)
2-(6-Chloropyridin-2-yl)acetonitrile
Overview
Description
“2-(6-Chloropyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 75279-60-6 . It has a molecular weight of 152.58 and its IUPAC name is (6-chloro-2-pyridinyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(6-Chloropyridin-2-yl)acetonitrile” is 1S/C7H5ClN2/c8-7-3-1-2-6 (10-7)4-5-9/h1-3H,4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(6-Chloropyridin-2-yl)acetonitrile” is a liquid at room temperature . It has a boiling point of 270.7°C at 760 mmHg .Scientific Research Applications
Fluorescent Probes
A study described the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through the reaction of β-lactam carbenes with 2-pyridyl isonitriles. One of these derivatives, involving 2-(6-Chloropyridin-2-yl)acetonitrile, was found to be an efficient fluorescent probe for mercury ions, demonstrating potential in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Photophysical Properties of Lanthanide Helicates
Another research investigated the effects of halogenide substituents, including chloro groups, on the stability and photophysical properties of lanthanide triple-stranded helicates. These helicates, incorporating similar chloropyridinyl groups, showed potential for biological material coupling (Iglesias et al., 2000).
Oxidative Deprotection of Oximes
Research also explored the use of 2,6-dicarboxypyridinium chlorochromate for the oxidative deprotection of oximes to carbonyl compounds in acetonitrile. This process is essential in various chemical syntheses (Hosseinzadeh et al., 2002).
Asymmetric Synthesis of Drugs
A study demonstrated the synthesis of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile, a key intermediate for the antiplatelet drug (S)-clopidogrel. This research highlighted a green and facile method for the production of chiral drugs and drug intermediates (Ma et al., 2020).
Preparation of Carboxylic Acids
The use of pyridinium chlorochromate in the preparation of carboxylic acids from primary alcohols and aldehydes was investigated. This method is significant in organic synthesis, where 2-(6-Chloropyridin-2-yl)acetonitrile plays a role in the reaction process (Hunsen, 2005).
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H310 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
2-(6-chloropyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMGOQFPVZDUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590291 | |
Record name | (6-Chloropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-2-yl)acetonitrile | |
CAS RN |
75279-60-6 | |
Record name | (6-Chloropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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